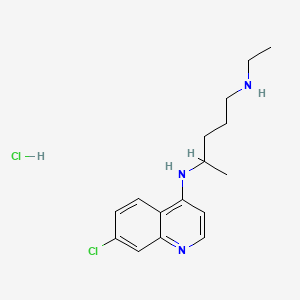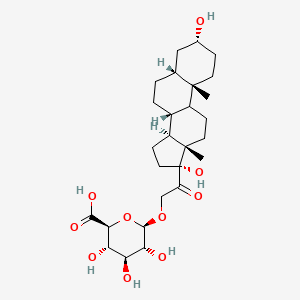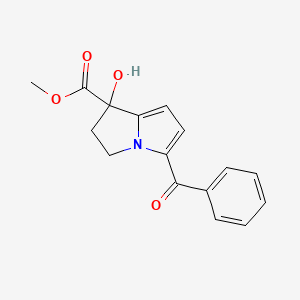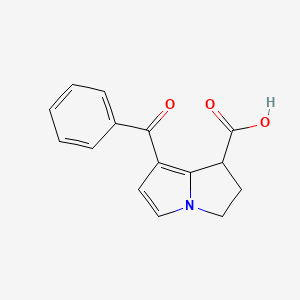
Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) is a chiral compound with the chemical formula C5H11NO2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) can be synthesized through various methods. One common synthetic route involves the reaction of propanoic acid with ethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water .
Industrial Production Methods
In industrial settings, the production of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-ethyl-2-oxo-propanamide.
Reduction: Formation of N-ethyl-2-amino-propanamide.
Substitution: Formation of various substituted amides depending on the reagent used.
Scientific Research Applications
Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-ethyl-2-hydroxy-, (S)- (9CI)
- N-(2-hydroxyethyl)propionamide
- N-ethyl-L-2-hydroxypropionamide
Uniqueness
Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)- (9CI). This chiral specificity is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.
Properties
CAS No. |
152970-08-6 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.148 |
IUPAC Name |
(2R)-N-ethyl-2-hydroxypropanamide |
InChI |
InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 |
InChI Key |
PWHWWMHNXSWQLD-SCSAIBSYSA-N |
SMILES |
CCNC(=O)C(C)O |
Synonyms |
Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)






